molecular formula C10H15N3O4 B12101372 1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione

1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12101372
M. Wt: 241.24 g/mol
InChI Key: QRILCWUZCLCFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a pyrimidinedione core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with a pyrimidinedione precursor in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The industrial production methods are designed to minimize waste and maximize efficiency, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific structural features, such as the presence of both a morpholine ring and a pyrimidinedione core. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[6-(hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-6-4-13(10(16)12-9(6)15)8-3-11-2-7(5-14)17-8/h4,7-8,11,14H,2-3,5H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRILCWUZCLCFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CNCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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